molecular formula C10H21Cl2N3O B1520914 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride CAS No. 1172357-47-9

2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride

Cat. No. B1520914
CAS RN: 1172357-47-9
M. Wt: 270.2 g/mol
InChI Key: OVYNSDJJMQMQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride (2-A-NCA-DHC) is a cyclic amide derivative of piperidine. It is an important intermediate in the synthesis of a variety of compounds, including some drugs. It is also used in the synthesis of peptide-like compounds and in the preparation of several pharmaceuticals. 2-A-NCA-DHC has been extensively studied in the laboratory and has been used in a variety of scientific and medical applications.

Scientific Research Applications

Pharmacological Research

Piperidine derivatives are integral in the development of new pharmaceuticals. They are present in over twenty classes of drugs, including those for neurological, cardiovascular, and infectious diseases . The compound could be investigated for its binding affinity to various receptors or enzymes, potentially leading to the development of new therapeutic agents.

Organic Synthesis

In organic synthesis, piperidine structures are often used as building blocks for the construction of complex molecules . This compound could serve as a precursor for the synthesis of more intricate piperidine derivatives, which might exhibit unique biological activities.

Biochemical Applications

Piperidine derivatives play a significant role in biochemical studies, particularly in the investigation of biological pathways and processes . This compound could be used to study enzyme-substrate interactions or to develop assays for detecting biochemical activities.

Chemical Engineering

In chemical engineering, this compound could be utilized in process optimization studies, particularly in the synthesis of pharmaceuticals where piperidine structures are required . Its stability and reactivity could be valuable in designing efficient and scalable chemical processes.

Materials Science

Piperidine derivatives could contribute to materials science, particularly in the development of novel materials with specific properties . This compound might be used to create polymers or coatings with unique characteristics, such as enhanced durability or chemical resistance.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure could be modified to improve pharmacokinetic properties or to reduce toxicity . It could also be used in the design of drug delivery systems that target specific tissues or organs.

Analytical Chemistry

This compound could be used as a standard or reagent in analytical chemistry to develop new methods for the detection and quantification of biological molecules .

Neuropharmacology

Given the importance of piperidine derivatives in neuropharmacology, this compound could be explored for its effects on the central nervous system, potentially leading to new treatments for neurological disorders .

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c11-8-3-5-13(6-4-8)7-10(14)12-9-1-2-9;;/h8-9H,1-7,11H2,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYNSDJJMQMQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1172357-47-9
Record name 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.